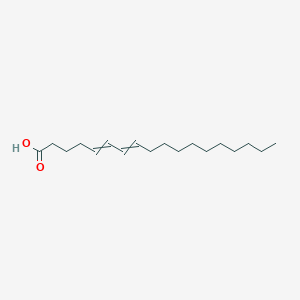

Octadeca-5,7-dienoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

674298-95-4 |

|---|---|

Molecular Formula |

C18H32O2 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

octadeca-5,7-dienoic acid |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h11-14H,2-10,15-17H2,1H3,(H,19,20) |

InChI Key |

IIRKXXJQXIWYDY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC=CC=CCCCC(=O)O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Synthesis of Octadeca 5,7 Dienoic Acid

De Novo Biosynthesis Pathways in Prokaryotic and Eukaryotic Organisms

De novo synthesis of fatty acids is a fundamental metabolic process in most organisms, catalyzed by the fatty acid synthase (FAS) system. This process begins with the carboxylation of acetyl-CoA to form malonyl-CoA, which then serves as a two-carbon donor for the growing acyl chain. In both prokaryotes and eukaryotes, the synthesis of a saturated fatty acid like palmitic acid (16:0) is the primary product of the FAS system aocs.org.

While the de novo synthesis of standard saturated and monounsaturated fatty acids is well-characterized, specific pathways for the de novo production of conjugated dienoic acids like Octadeca-5,7-dienoic acid are not well-documented. It is generally understood that conjugated fatty acids are primarily formed through the modification of pre-existing fatty acids rather than being built from scratch with conjugated double bonds. The introduction of conjugated double bonds at the 5th and 7th positions would require a specialized set of enzymes not typically part of the core FAS machinery.

The formation of this compound from a saturated precursor like stearic acid (18:0) would necessitate the action of specific enzymes to introduce double bonds at the correct positions. The key enzyme classes involved in such transformations are desaturases and isomerases.

Desaturases are enzymes that introduce double bonds into the acyl chains of fatty acids nih.govnih.gov. In mammals, for instance, delta-5 (Δ5) and delta-6 (Δ6) desaturases are crucial for the synthesis of various polyunsaturated fatty acids nih.govwikipedia.org. The formation of a double bond at the 5th position would likely be catalyzed by a Δ5-desaturase. The subsequent creation of a conjugated double bond at the 7th position is less straightforward and could involve either another desaturation event or the action of an isomerase.

Isomerases , such as linoleate (B1235992) isomerase found in certain bacteria, can convert the non-conjugated double bonds of linoleic acid (at positions 9 and 12) into a conjugated system (e.g., cis-9, trans-11) animbiosci.org. It is plausible that a similar isomerase could act on a fatty acid with a double bond at the 7th position to create the 5,7-conjugated system.

The biosynthesis of fatty acids, including the production of unsaturated and conjugated forms, is tightly regulated at the genetic and transcriptional level to meet the cell's metabolic needs annualreviews.orgnih.gov. The expression of genes encoding key enzymes like desaturases is controlled by a variety of transcription factors.

In mammals, the Sterol-Regulatory Element Binding Protein-1c (SREBP-1c) is a key transcription factor that activates the expression of genes involved in fatty acid synthesis, including stearoyl-CoA desaturase (SCD) and Δ6-desaturase nih.gov. The activity of SREBP-1c is, in turn, regulated by hormones like insulin (B600854).

Another important class of regulators is the Peroxisome Proliferator-Activated Receptors (PPARs) . PPARα, for example, is activated by fatty acids and can induce the expression of genes involved in fatty acid oxidation. However, it has also been shown to induce the expression of desaturases, suggesting a complex regulatory network nih.govsemanticscholar.org.

Polyunsaturated fatty acids themselves can act as feedback inhibitors, suppressing the transcription of genes like SCD1, thereby regulating their own synthesis nih.gov. This intricate control system ensures that the levels of different fatty acids are maintained within a narrow range. The regulation of the specific enzymes involved in this compound synthesis would likely be governed by similar transcriptional control mechanisms.

Bioconversion from Precursor Fatty Acids and Related Pathways

The most well-documented route for the biological production of conjugated dienoic acids is through the bioconversion of precursor fatty acids, primarily linoleic acid and oleic acid. This process is carried out by various microorganisms, including bacteria found in the rumen of ruminant animals and certain species of Lactobacillus.

Rumen bacteria can isomerize linoleic acid to form conjugated linoleic acid (CLA) as an intermediate in the biohydrogenation pathway, which ultimately converts unsaturated fatty acids to stearic acid animbiosci.org. Similarly, certain strains of Lactobacillus, such as Lactobacillus reuteri, are capable of converting linoleic acid into CLA nih.govresearchgate.net. This bioconversion is often facilitated by linoleate isomerase.

Oleic acid can also serve as a precursor. Microbial conversion of oleic acid can lead to the formation of various hydroxy and keto fatty acids, which can then be further metabolized to produce other unsaturated fatty acids mdpi.comresearchgate.netnih.gov. While the direct conversion to this compound is not explicitly detailed, the enzymatic machinery present in these microorganisms for modifying fatty acid structures suggests the potential for such transformations.

Chemical and Chemoenzymatic Synthesis Methodologies for Research Applications

For research applications requiring pure forms of specific fatty acid isomers, chemical and chemoenzymatic synthesis methods are employed. These methods offer greater control over the position and stereochemistry of the double bonds.

A common chemical method for producing conjugated dienoic acids is the alkaline isomerization of linoleic acid. This process typically yields a mixture of CLA isomers, including the major 9,11 and 10,12 isomers nih.gov.

Chemoenzymatic synthesis combines the specificity of enzymatic reactions with the versatility of chemical methods mdpi.comresearchgate.net. For example, lipases can be used for the stereoselective esterification of a mixture of conjugated dienoic acids, allowing for the separation of different isomers nih.gov. Lipase-catalyzed esterification is also a mild alternative to chemical methods, preventing the degradation of the conjugated double bond system mdpi.com.

Achieving a specific stereochemistry (cis/trans configuration) of the double bonds is a significant challenge in the synthesis of conjugated dienoic acids. Various stereoselective synthetic strategies have been developed to address this.

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, are powerful tools for the stereoselective construction of 1,3-dienes nih.govnih.gov. These methods involve the coupling of two pre-functionalized vinyl partners with defined stereochemistry. Other approaches include olefin metathesis and rearrangements of enynes, alkynes, or allenes nih.gov. The synthesis of (Z,Z)-octadeca-10,12-dienoic acid, for example, has been achieved through the coupling of (Z)-1-bromohept-1-ene with a protected undec-10-yne-1-ol, followed by stereoselective hydrogenation agriculturejournals.cz. Similar strategies could be adapted for the synthesis of the 5,7-isomer.

Obtaining this compound from natural sources for use as a research standard can be challenging due to its likely low abundance and the presence of numerous other fatty acid isomers. Natural sources of conjugated fatty acids include the meat and dairy products from ruminant animals and the seed oils of some plants animbiosci.orgnih.gov.

The isolation and purification of a specific isomer from these complex mixtures typically involve several chromatographic steps. High-performance liquid chromatography (HPLC), often in combination with silver ion chromatography (Ag-HPLC), is a common technique for separating fatty acid isomers based on the number, position, and geometry of their double bonds. The purified compound's structure is then confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry.

Metabolic Transformations and Catabolism of Octadeca 5,7 Dienoic Acid

Phase I and Phase II Metabolic Pathways in Biological Systems

The biotransformation of fatty acids like Octadeca-5,7-dienoic acid generally follows the established two-phase metabolic process primarily occurring in the liver. This system is designed to convert lipophilic compounds into more water-soluble (hydrophilic) derivatives, facilitating their excretion from the body. longdom.org

Phase I Metabolism: This initial phase involves the introduction or exposure of functional groups on the fatty acid chain. longdom.orgnih.gov These reactions are primarily catalyzed by the cytochrome P450 (CYP) family of enzymes. rroij.comnih.gov For fatty acids, Phase I reactions typically include oxidation, reduction, and hydrolysis, which prepare the molecule for subsequent conjugation in Phase II. longdom.orgnih.gov Oxidation, for instance, can introduce a hydroxyl group onto the fatty acid backbone, increasing its polarity. rroij.com

Phase II Metabolism: Following Phase I, the modified fatty acid or its metabolite undergoes conjugation reactions. nih.gov This phase involves the attachment of endogenous polar molecules, such as glucuronic acid, sulfate, or glutathione, to the functional groups introduced during Phase I. longdom.orgrroij.com These reactions, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), significantly increase the water solubility of the metabolite, making it easier to eliminate via urine or bile. rroij.comyoutube.com

| Phase | Primary Function | Key Reactions | Major Enzyme Families | Resulting Metabolite Characteristics |

| Phase I | Introduce or expose functional groups | Oxidation, Reduction, Hydrolysis | Cytochrome P450 (CYP) | More polar, potentially more reactive |

| Phase II | Conjugation with endogenous molecules | Glucuronidation, Sulfation, Glutathione Conjugation | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) | Highly polar, water-soluble, generally inactive |

Enzymatic Biotransformation and Formation of Novel Metabolites

This compound serves as a substrate for various enzymes that convert it into a range of biologically active metabolites. These enzymatic processes are critical for the synthesis of signaling molecules that play roles in cellular communication and inflammatory responses. The primary enzymes involved in the biotransformation of 18-carbon fatty acids include lipoxygenases (LOX), cyclooxygenases (COX), and certain cytochrome P450 (CYP) isoforms. acs.org

Hydroxylation and oxidation are key initial steps in the biotransformation of this compound, leading to the formation of a class of molecules known as oxylipins. oup.com

Lipoxygenase (LOX) Pathway : LOX enzymes catalyze the insertion of molecular oxygen into polyunsaturated fatty acids. aocs.org This reaction produces fatty acid hydroperoxides, such as hydroperoxyoctadecadienoic acid (HPODE), which can then be reduced to their corresponding hydroxy derivatives, hydroxyoctadecadienoic acids (HODEs). researchgate.net

Cytochrome P450 (CYP) Pathway : CYP monooxygenases can also metabolize fatty acids, leading to the formation of various hydroxylated and epoxidized products. acs.org This pathway contributes to the diversity of oxylipin signaling molecules derived from conjugated linoleic acids.

The oxidation of conjugated octadecadienoic acids can also lead to the formation of dihydroxy fatty acids, where two hydroxyl groups are added across the double bonds. acs.orgresearchgate.net

In addition to hydroxylation, epoxidation represents another significant metabolic route.

Epoxidation : This reaction involves the conversion of a double bond within the fatty acid chain into a three-membered ring structure called an epoxide. analis.com.my This process is often catalyzed by CYP enzymes. The resulting epoxides are reactive intermediates that can be further metabolized by enzymes like soluble epoxide hydrolase (sEH) to form vicinal diols (dihydroxy fatty acids).

Conjugation : As part of Phase II metabolism, oxidized metabolites of this compound can be conjugated with molecules like glutathione. This detoxification pathway helps to neutralize reactive electrophilic species and facilitates their removal from the cell. nih.gov

The enzymatic and non-enzymatic processing of this compound gives rise to several classes of functionalized derivatives with distinct biological activities.

Oxylipins : This broad category of oxygenated fatty acids includes the aforementioned HODEs and other related compounds. acs.org Termed "octadecanoids" when derived from 18-carbon fatty acids, these molecules are involved in a wide array of physiological processes. acs.org The specific oxylipins formed depend on the enzymatic pathway (LOX, COX, or CYP) that initiates the metabolism. researchgate.netresearchgate.net

Nitro-Fatty Acids : Conjugated linoleic acids are primary substrates for nitration in biological systems, reacting with nitrogen oxides to form nitro-fatty acids (NO₂-FAs). nih.govnih.gov This reaction occurs much more readily with conjugated dienes than with non-conjugated fatty acids. epa.gov The resulting nitro-conjugated linoleic acid (NO₂-cLA) is the most abundant endogenous nitro-fatty acid and acts as a signaling molecule in inflammatory processes. nih.govnih.gov

Furan Fatty Acids : The oxidation of conjugated octadecadienoic acid can lead to the formation of furan fatty acids (FFAs). nih.govfisaonline.de These compounds contain a furan ring within the fatty acid chain and are considered potential oxidation products of CLAs. nih.gov Identified products from the oxidation of conjugated octadecadienoic acid include 9,12-epoxy-9,11-octadecadienoic acid and 10,13-epoxy-10,12-octadecadienoic acid. nih.govnih.gov

| Metabolite Class | Precursor | Key Formation Process | Enzymes/Reactants Involved |

| Oxylipins (Octadecanoids) | This compound | Enzymatic Oxidation | Lipoxygenase (LOX), Cyclooxygenase (COX), Cytochrome P450 (CYP) |

| Nitro-Fatty Acids (NO₂-cLA) | This compound | Nitration | Nitrogen Dioxide (•NO₂) |

| Furan Fatty Acids (FFAs) | This compound | Oxidation/Cyclization | Reactive Oxygen Species |

β-Oxidation and Other Catabolic Processing Pathways

The primary catabolic pathway for fatty acids, including this compound, is β-oxidation. This process occurs within the mitochondria and peroxisomes and serves to break down the fatty acid chain into two-carbon acetyl-CoA units, which can then enter the citric acid cycle to generate ATP. libretexts.orglibretexts.orgaocs.org

The β-oxidation of unsaturated fatty acids with conjugated double bonds requires a slightly modified enzymatic pathway compared to that for saturated fatty acids. The process involves a repeating four-step cycle:

Dehydrogenation : An acyl-CoA dehydrogenase removes hydrogen atoms, creating a double bond.

Hydration : An enoyl-CoA hydratase adds a water molecule across the double bond.

Dehydrogenation : A hydroxyacyl-CoA dehydrogenase oxidizes the resulting hydroxyl group to a keto group.

Thiolysis : A thiolase enzyme cleaves the β-ketoacyl-CoA, releasing one molecule of acetyl-CoA and an acyl-CoA chain that is two carbons shorter. libretexts.org

This shortened acyl-CoA then re-enters the cycle until the entire fatty acid is converted to acetyl-CoA. libretexts.org Studies have shown that CLA isomers are efficiently oxidized. nih.gov The detection of 16-carbon conjugated fatty acids suggests that CLAs undergo peroxisomal β-oxidation, which is capable of shortening long-chain fatty acids. nih.gov In addition to β-oxidation, ω-oxidation can serve as an alternative, minor pathway where oxidation occurs at the terminal methyl carbon of the fatty acid chain. nih.gov

| Step | Reaction | Enzyme | Cofactor(s) | Product(s) |

| 1 | Oxidation (Dehydrogenation) | Acyl-CoA Dehydrogenase | FAD | FADH₂, trans-Δ²-Enoyl-CoA |

| 2 | Hydration | Enoyl-CoA Hydratase | H₂O | L-β-Hydroxyacyl-CoA |

| 3 | Oxidation (Dehydrogenation) | L-β-Hydroxyacyl-CoA Dehydrogenase | NAD⁺ | NADH, β-Ketoacyl-CoA |

| 4 | Thiolysis | Thiolase | Coenzyme A | Acetyl-CoA, Acyl-CoA (shortened by 2 carbons) |

Biological Roles and Molecular Mechanisms of Octadeca 5,7 Dienoic Acid and Its Metabolites

Role as a Precursor in Lipid Signaling Cascades

Fatty acids and their derivatives are integral to cellular communication, serving as precursors for a wide array of signaling molecules that regulate inflammation, immune responses, and metabolic activities. qiagen.commdpi.com These lipid-derived signals can be generated rapidly at the site of action, allowing cells to respond swiftly to environmental cues. qiagen.com Octadeca-5,7-dienoic acid, as a PUFA, is positioned to serve as a substrate for enzymatic modifications that initiate these signaling cascades.

In plants, 18-carbon fatty acids are primary substrates for the biosynthesis of a diverse group of signaling molecules called oxylipins. nih.gov The most well-studied of these are the jasmonates, a class of phytohormones that regulate plant growth, development, and responses to both biotic and abiotic stress. nih.govnih.gov The production of jasmonates is a key part of the "octadecanoid pathway". nih.govacs.org

This pathway begins with the oxygenation of an 18-carbon fatty acid, a reaction catalyzed by lipoxygenase (LOX) enzymes. nih.govaocs.org The resulting fatty acid hydroperoxide is then converted through a series of enzymatic steps, including the action of allene (B1206475) oxide synthase and subsequent enzymes, to produce jasmonic acid and its various derivatives. researchgate.net These jasmonates act as signaling molecules that can trigger broad transcriptional changes, leading to defense responses against herbivores and pathogens or adaptation to environmental stressors like drought and salinity. nih.govmdpi.com As a C18 dienoic acid, this compound is a potential substrate for the initial lipoxygenase-catalyzed step, positioning it at the head of this critical signaling cascade in plants.

Nitrated fatty acids (NO₂-FAs) are emerging as a class of endogenous signaling mediators that are formed under conditions of oxidative and nitrative stress. nih.govresearchgate.net These molecules are generated through the reaction of nitrogen oxides with the double bonds of unsaturated fatty acids. researchgate.net The resulting nitroalkene derivatives are electrophilic and can interact with cellular nucleophiles, thereby modulating various signaling pathways. researchgate.net

NO₂-FAs have been shown to exert predominantly anti-inflammatory effects. researchgate.net They can act as ligands for peroxisome proliferator-activated receptors (PPARs) and mediate signaling through these nuclear receptors. nih.gov Given its unsaturated structure with two double bonds, this compound is a candidate for modification by reactive nitrogen species. Its nitration would produce nitro-octadecadienoic acid isomers, which could then participate in these signaling pathways, influencing gene expression and cellular responses, particularly in the context of inflammation and metabolic regulation. nih.gov

Cellular and Subcellular Mechanisms of Action

The biological effects of this compound and its metabolites are executed through specific interactions with cellular components, including enzymes, transcription factors, and membranes. These interactions allow for the fine-tuning of complex cellular processes.

The metabolism of this compound is initiated by enzymes that introduce oxygen or modify existing functional groups, creating a host of bioactive products.

Lipoxygenases (LOXs): These iron-containing enzymes catalyze the insertion of molecular oxygen into PUFAs, creating fatty acid hydroperoxides. nih.govnih.gov Different LOX isoforms (e.g., 5-LOX, 12/15-LOX) exhibit regio- and stereospecificity, leading to a variety of products. nih.govnih.gov These hydroperoxides are unstable and are quickly converted to more stable hydroxy derivatives (e.g., hydroxy-octadecadienoic acids or HODEs) or other downstream mediators like leukotrienes. mdpi.comresearchgate.net

Cyclooxygenases (COX): COX-1 and COX-2 are well-known for their role in converting arachidonic acid to prostaglandins (B1171923). However, they can also metabolize other PUFAs, including 18-carbon fatty acids, to produce monohydroxy fatty acids. nih.govresearchgate.net

Hydroxy Fatty Acid Dehydrogenases: The hydroxy fatty acids produced by LOX and COX pathways can be further metabolized by dehydrogenases. These enzymes catalyze the oxidation of the hydroxyl group to a ketone, generating keto-octadecadienoic acids (KODEs). nih.govkyoto-u.ac.jp These keto derivatives often possess distinct biological activities compared to their hydroxy precursors. nih.gov

| Enzyme Class | Action on C18 PUFA Substrate | Primary Metabolites | Potential Downstream Effects |

|---|---|---|---|

| Lipoxygenases (LOXs) | Dioxygenation | Hydroxy-octadecadienoic acids (HODEs) | Serve as signaling molecules or are further metabolized. nih.govnih.gov |

| Cyclooxygenases (COXs) | Oxygenation | Hydroxy-octadecadienoic acids (HODEs) | Contribute to the pool of oxidized lipid mediators. nih.govresearchgate.net |

| Hydroxy Fatty Acid Dehydrogenases | Dehydrogenation (Oxidation) | Keto-octadecadienoic acids (KODEs) | Act as ligands for nuclear receptors like PPARs. nih.govkyoto-u.ac.jp |

Metabolites of octadecadienoic acids can directly influence gene expression by interacting with key transcription factors that control inflammation, metabolism, and cellular stress responses.

Peroxisome Proliferator-Activated Receptor γ (PPARγ): PPARs are ligand-activated transcription factors that play a central role in lipid and glucose metabolism. Certain oxylipins, particularly keto-derivatives like 13-KODE (derived from linoleic acid), are potent agonists for PPARγ. nih.gov Activation of PPARγ by such ligands can lead to the transcriptional regulation of genes involved in adipogenesis and anti-inflammatory responses. nih.govnih.gov

Nuclear Factor-κB (NF-κB): The NF-κB pathway is a cornerstone of the inflammatory response, driving the expression of pro-inflammatory cytokines and enzymes. nih.gov Some octadecanoid metabolites have been shown to inhibit NF-κB activation. nih.gov For example, 13-KODE has been demonstrated to suppress the nuclear translocation of NF-κB, thereby exerting anti-inflammatory effects. researchgate.net

Nuclear factor erythroid 2-related factor 2 (Nrf2): Nrf2 is a master regulator of the antioxidant response, controlling the expression of cytoprotective genes. nih.gov While direct interaction of this compound with Nrf2 is not established, some fatty acid metabolites and related compounds can modulate this pathway. researchgate.net Activation of Nrf2 signaling can enhance cellular defenses against oxidative stress. nih.govresearchgate.net

| Transcription Factor | Interaction with C18 Oxylipins | Resulting Cellular Response |

|---|---|---|

| PPARγ | Activation by specific metabolites (e.g., KODEs). nih.gov | Modulation of metabolic genes, anti-inflammatory effects. nih.gov |

| NF-κB | Inhibition of activation/translocation by specific metabolites. researchgate.net | Suppression of pro-inflammatory gene expression. nih.gov |

| Nrf2 | Modulation of pathway activity. researchgate.net | Induction of antioxidant and cytoprotective genes. nih.gov |

As fatty acids, this compound and its metabolites can influence cellular function by altering the physical properties of cell membranes and by acting as ligands for specific receptors.

The fatty acid composition of membrane phospholipids (B1166683) is a key determinant of membrane fluidity. mdpi.com The incorporation of unsaturated fatty acids, which have kinks in their acyl chains, generally increases membrane fluidity. This can, in turn, affect the function of embedded proteins, such as receptors and enzymes, by altering their conformational flexibility and lateral mobility within the membrane. mdpi.com

Furthermore, free fatty acids can act as signaling molecules by binding to specific cell surface receptors. G-protein coupled receptors like the free fatty acid receptor family (e.g., FFAR1, FFAR4) are activated by fatty acids of various chain lengths and degrees of saturation. nih.gov This binding initiates intracellular signaling cascades that can influence processes such as insulin (B600854) secretion and inflammatory responses. nih.gov While the specific affinity of this compound for these receptors is not detailed, its identity as a free fatty acid suggests it could participate in such receptor-mediated signaling.

Functional Significance in Diverse Non-Human Biological Systems

This compound is a member of the octadecanoid class of fatty acids, which are 18-carbon polyunsaturated fatty acids that have been oxygenated. While specific research on the 5,7-dienoic isomer is limited, the broader class of octadecanoids, particularly other isomers of octadecadienoic acid, are recognized as pivotal signaling molecules in a wide array of biological processes across different kingdoms of life. Their functions are primarily linked to stress responses, defense mechanisms, and intercellular communication.

Plant Physiological Processes (e.g., Stress Response, Development, Defense Reactions)

In plants, octadecanoids are crucial phytohormones involved in regulating growth, development, and adaptation to environmental challenges. nih.govnih.gov They are synthesized via the octadecanoid pathway, which is activated in response to both biotic and abiotic stressors. wikipedia.org

Stress Response and Defense Reactions:

The octadecanoid pathway is a cornerstone of plant defense. nih.govoup.com When a plant is wounded or attacked by herbivores or pathogens, lipases release α-linolenic acid from cell membranes. wikipedia.org This precursor is then converted into various signaling molecules, including the well-studied 12-oxo-phytodienoic acid (OPDA), a precursor to jasmonic acid (JA). nih.govnih.govacs.org

These octadecanoid signals are instrumental in activating defense gene expression. nih.gov This leads to the synthesis of a wide range of protective compounds and proteins, such as:

Proteinase inhibitors: These interfere with the digestion of insects, deterring herbivory. oup.comnih.gov

Phytoalexins: Antimicrobial compounds that inhibit the growth of invading pathogens. nih.gov

Defense-related proteins: Including enzymes that degrade fungal cell walls.

Research has shown that octadecanoids like OPDA can function as potent signals in their own right, even independently of JA. nih.govnih.govoup.com They play a critical role in defense against certain fungal pathogens and insect attacks. nih.gov Furthermore, OPDA has been identified as a potential long-distance signal for inducing systemic resistance (ISR), a state of heightened defense throughout the plant following an initial localized microbial encounter. nih.gov

Octadecanoids are also key mediators in the response to abiotic stresses such as UV radiation, osmotic stress, and mechanical stimulation. oup.comnih.govoup.com For instance, mechanical stimulation of tendrils can cause a rapid increase in OPDA levels, implicating it in mechanotransduction signaling. oup.com

Developmental Processes:

Beyond stress responses, octadecanoids influence various aspects of plant development. They have been implicated in processes such as root growth, senescence, and tendril coiling. nih.govoup.comoup.com The balance between different octadecanoid molecules like OPDA and JA can act as a switch, fine-tuning the plant's allocation of resources between growth and defense. nih.gov

Table 1: Documented Roles of Octadecanoids in Plant Physiology

| Physiological Process | Specific Role of Octadecanoids | Key Molecules Implicated |

| Biotic Stress Response | Activation of defense genes against herbivores and necrotrophic pathogens; induction of systemic resistance. nih.govoup.com | 12-oxo-phytodienoic acid (OPDA), Jasmonic acid (JA) |

| Abiotic Stress Response | Signaling in response to wounding, UV radiation, and osmotic stress. nih.govoup.comnih.gov | OPDA, JA |

| Plant Defense | Induction of proteinase inhibitors, phytoalexins, and other antimicrobial compounds. oup.comnih.gov | OPDA, JA |

| Plant Development | Regulation of root growth, senescence, and mechanotransduction (e.g., tendril coiling). nih.govoup.com | OPDA, JA |

Microbial Physiology and Inter-Organismal Interactions (e.g., Biofilm Modulation, Symbiotic Relationships)

The role of octadecanoids extends to the microbial world, where they can be both produced by microorganisms and act upon them. The gut microbiome, for instance, is a significant source of octadecanoid biosynthesis, producing various isomers that can then be transferred to the host organism. nih.govnih.govescholarship.orgacs.org

Microbial Production and Antimicrobial Activity:

Certain bacteria, including probiotic strains from the genera Lactobacillus and Bifidobacterium, can produce conjugated isomers of octadecadienoic acid, commonly known as conjugated linoleic acids (CLAs), from linoleic acid. researchgate.netresearchgate.netnih.gov This production is considered a multi-enzymatic process that can be part of the bacterial stress response. nih.gov

Some of these microbially-produced octadecanoids exhibit antimicrobial properties. researchgate.netresearchgate.net Studies have shown that CLAs can inhibit the growth of various pathogenic bacteria, including foodborne pathogens like Salmonella. researchgate.net The proposed mechanism involves disruption of the bacterial cell membrane through lipid peroxidation. researchgate.net Plant-derived octadecanoids, such as 9-oxo-octadecatrienoic acid, also exhibit antimicrobial activity against plant-pathogenic bacteria and fungi, serving as a key component of the plant's chemical defense arsenal. researchgate.net

Inter-Organismal Interactions:

The production of octadecanoids by gut bacteria highlights a crucial inter-organismal interaction. Metabolites produced by the microbiota can influence the host's physiology. nih.gov For example, specific octadecanoids produced by gut lactic acid bacteria from α-linolenic acid have been shown to induce the differentiation of anti-inflammatory macrophages in the host. nih.gov

Conversely, fungal octadecanoids can interfere with plant signaling pathways by mimicking the plant's endogenous oxylipins, representing a mechanism of microbial pathogenesis. acs.org While specific roles in biofilm modulation for this compound have not been documented, other fatty acids are known to be potent signaling molecules in controlling bacterial biofilms.

Table 2: this compound and its Isomers in Microbial Systems

| Aspect | Role of Octadecanoids | Examples of Organisms/Systems Involved |

| Microbial Production | Synthesis of conjugated linoleic acid (CLA) isomers from linoleic acid. researchgate.netnih.gov | Lactobacillus, Bifidobacterium, Rumen microbes |

| Antimicrobial Activity | Inhibition of pathogenic bacterial growth through mechanisms like lipid peroxidation. researchgate.netresearchgate.net | Salmonella, various plant pathogens |

| Inter-Organismal Signaling | Gut microbe-derived octadecanoids modulating host immune responses; fungal octadecanoids mimicking plant hormones. nih.govacs.org | Gut microbiota, Fungi, Plants |

Animal Cellular and Physiological Models (excluding human clinical outcomes)

In animal systems, the biological activities of octadecadienoic acids have been primarily studied using conjugated linoleic acid (CLA) isomers, which are found naturally in meat and dairy products from ruminant animals. researchgate.netnih.govanimbiosci.org These studies in animal and cell culture models reveal potent effects on metabolic processes, immune function, and cell proliferation. escholarship.orgnih.govanimbiosci.org

Metabolic and Immune Modulation:

CLA isomers have demonstrated significant effects in various animal models. nih.gov For example, the trans-10, cis-12 CLA isomer is known for its anti-adipogenic role, affecting body composition in mice. nih.gov Other octadecanoids, such as 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME), act as lipokines that can enhance cold tolerance and stimulate fatty acid uptake in skeletal muscle in mice. nih.gov

The immune system is also a key target. CLAs are known to modulate immune function, although the effects can vary between different isomers and animal species. nih.gov

Cellular Proliferation and Signaling:

In cellular models, octadecanoids have been shown to have antiproliferative and pro-apoptotic effects. Studies using Caco-2 cell lines, a model for the intestinal epithelium, found that certain hydroxyoctadecadienoic acids (HODEs) could induce apoptosis and reduce cell proliferation. nih.gov The oxidation products of linoleic acid, such as 13-hydroperoxyoctadecadienoic acid (13-HPODE), can also induce cell death and alter gene expression related to cell proliferation and metabolic pathways in Caco-2 cells. mdpi.com These fatty acids can interact with various cellular receptors, including peroxisome proliferator-activated receptors (PPARs), to exert their effects. nih.gov

It is important to note that the biological effects of different octadecadienoic acid isomers can be highly specific and sometimes antagonistic. nih.gov Therefore, the findings for CLA isomers may not be directly extrapolated to this compound, but they underscore the potential for this class of molecules to be biologically active in animal systems.

Table 3: Observed Effects of Octadecadienoic Acid Isomers (Primarily CLAs) in Animal Models

| Physiological Area | Observed Effect in Animal/Cellular Models | Specific Isomers/Derivatives Studied |

| Body Composition | Anti-adipogenic effects, reduction of body fat. nih.gov | trans-10, cis-12 CLA |

| Metabolic Regulation | Stimulation of fatty acid uptake and oxidation in muscle; enhancement of cold tolerance. nih.gov | 12,13-DiHOME |

| Immune Function | Modulation of immune responses. nih.gov | CLA isomer mixtures |

| Cell Proliferation | Antiproliferative and pro-apoptotic effects in cancer cell lines (e.g., Caco-2). nih.govmdpi.com | Hydroxyoctadecadienoic acids (HODEs) |

Experimental Models and Research Paradigms

In Vitro Cellular Models for Mechanistic Investigations (e.g., Macrophages, Epithelial Cells)

No specific studies utilizing in vitro cellular models, such as macrophages or epithelial cells, to investigate the mechanistic effects of Octadeca-5,7-dienoic acid have been identified. Research on other octadecadienoic acid isomers has explored their impacts on inflammatory responses in macrophage cell lines, but these findings cannot be extrapolated to this compound without direct experimental evidence.

Ex Vivo Tissue and Organ Preparations for Biochemical Studies

There is no available literature describing the use of ex vivo tissue or organ preparations to conduct biochemical studies on this compound.

In Vivo Non-Human Animal Models for Physiological Assessments

No published research detailing the use of in vivo non-human animal models to assess the physiological effects of this compound was found.

Genetic and Molecular Biology Approaches (e.g., Gene Knockouts, Overexpression, CRISPR)

Specific applications of genetic and molecular biology techniques, such as gene knockouts, overexpression systems, or CRISPR-Cas9 technology, to elucidate the biological functions or pathways involving this compound have not been reported in the scientific literature.

Derivatives, Analogues, and Structure Activity Relationship Studies

Research on Synthetic and Naturally Occurring Analogues of Octadeca-5,7-dienoic Acid

While specific research on naturally occurring analogues of this compound is limited, the broader class of conjugated dienoic acids has been a subject of investigation. Naturally occurring conjugated linoleic acids (CLAs) are found in meat and dairy products from ruminant animals. aocs.org These are typically isomers of linoleic acid, such as rumenic acid (cis-9, trans-11). wikipedia.org Another related natural compound is 8-hydroxyoctadeca-cis-11,14-dienoic acid, which has been identified as a minor component in the seed oil of the Mirabilis jalapa plant. wikipedia.org

The focus of research has heavily skewed towards the creation of synthetic analogues, particularly for a class of compounds known as 5Z,9Z-dienoic acids, which share structural similarities with this compound. nih.govmdpi.com Scientists have developed stereoselective methods to synthesize these analogues. nih.gov One significant area of this research has been the creation of hybrid molecules. For instance, synthetic analogues have been created by linking a (5Z,9Z)-tetradeca-5,9-dienecarboxylic acid fragment with an oleanolic acid fragment through an amide bond to various amines. mdpi.com This approach aims to combine the biological activities of both parent molecules to create novel compounds with enhanced or multi-target effects. mdpi.com

The synthesis of these analogues often involves complex chemical processes, such as the Ti-catalyzed homo-cyclomagnesiation of 1,2-dienes, to create the core dienoic acid structure. mdpi.com The resulting dienoic acids or diols can then be esterified with various aliphatic and aromatic alcohols or carboxylic acids to generate a diverse library of analogues for biological screening. nih.gov

| Analogue Class | Structural Description | Origin | Research Focus |

|---|---|---|---|

| Conjugated Linoleic Acids (CLAs) | Isomers of linoleic acid (e.g., cis-9, trans-11-octadecadienoic acid) | Natural (Ruminant Products) | Investigation of physiological effects. aocs.orgwikipedia.org |

| Hydroxy Octadecadienoic Acids | 8-hydroxyoctadeca-cis-11,14-dienoic acid | Natural (Mirabilis jalapa) | Identification in seed oil. wikipedia.org |

| 5Z,9Z-Dienoic Acid Analogues | Esterification products of (5Z,9Z)-1,14-tetradeca-5,9-dienedioic acid and diol | Synthetic | Antitumor activity screening. nih.gov |

| Hybrid Molecules | Oleanolic acid fragment linked to a (5Z,9Z)-tetradeca-5,9-dienecarboxylic acid fragment | Synthetic | Development of agents with potential multi-target action, including antitumor and immunoregulatory effects. mdpi.com |

Investigation of Structure-Activity Relationships in Defined Biological Assays

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of these analogues influences their biological effects. These investigations help in designing more potent and selective compounds. For conjugated fatty acids, SAR studies have been conducted in various biological assays, including those for antitumor and metabolic effects.

In the context of antitumor activity, synthetic analogues of 5Z,9Z-dienoic acids have been evaluated for their cytotoxicity against several cancer cell lines (e.g., Jurkat, K562, U937) and their ability to inhibit human topoisomerase I. nih.govmdpi.com For a series of hybrid molecules based on oleanolic acid and a 5Z,9Z-diene fragment, a clear SAR was observed. The cytotoxic activity was found to increase in the order of compound series 7 > 8 >> 9. mdpi.com Specifically, analogues incorporating an N-methyl-pyrazolic fragment (compound 9a) or a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazolic fragment (compound 9b) demonstrated the highest cytotoxicity. mdpi.com Compound 9a was also found to induce apoptosis and exhibit genotoxicity in Jurkat cells, making it a candidate for further investigation as an antitumor agent. mdpi.com

SAR studies on conjugated linoleic acid (CLA) cognates have been performed to understand their effects on metabolic parameters, such as the activity of heparin-releasable lipoprotein lipase (B570770) (HR-LPL). nih.gov These studies revealed that a trans-10, cis-12 conjugated double bond system in conjunction with a carboxyl group at the C-1 position is a key structural requirement for inhibiting HR-LPL activity. nih.gov While replacing the carboxyl group with an alcohol group partially retained the inhibitory activity, other tested 18:1 CLA cognates had no significant effect. nih.gov This highlights the importance of both the specific configuration of the conjugated double bonds and the nature of the polar head group in determining biological activity. nih.gov

| Compound Class | Biological Assay | Key Structural Features for Activity | Findings |

|---|---|---|---|

| 5Z,9Z-Dienoic Acid / Oleanolic Acid Hybrids | Cytotoxicity (Jurkat, K562, U937 cell lines) | Nature of the amine fragment attached to oleanolic acid | Compounds with N-methyl-pyrazolic and related fragments (9a, 9b) showed the highest cytotoxicity. mdpi.com |

| Conjugated Linoleic Acid (CLA) Cognates | Inhibition of Heparin-Releasable Lipoprotein Lipase (HR-LPL) | trans-10,cis-12 conjugated diene and a C-1 carboxyl group | These features were essential for activity; an alcohol group could partially substitute the carboxyl group. nih.gov |

| Conjugated Linoleic Acid (CLA) Cognates | Glycerol release from adipocytes | More complex; enhanced by various trans- and cis- 18:1 isomers | The structural requirements for regulating lipolysis appear to be different from those for HR-LPL inhibition. nih.gov |

Future Research Directions and Emerging Paradigms

Unexplored Biosynthetic and Metabolic Pathways of Octadeca-5,7-dienoic Acid

The enzymatic machinery responsible for the synthesis and degradation of this compound is currently unknown. Elucidating these pathways is a fundamental first step in understanding its physiological relevance. Future research should focus on identifying the specific enzymes, such as desaturases and elongases, that may be involved in its biosynthesis from precursor fatty acids. Similarly, the metabolic fate of this compound is yet to be determined. Investigations into its catabolism, likely through peroxisomal or mitochondrial β-oxidation, will be crucial.

A comparative approach, studying organisms or cell types where this fatty acid may be more abundant, could provide initial clues. Furthermore, the application of stable isotope labeling and flux analysis would be instrumental in tracing the metabolic flow of carbon through the pathways associated with this compound.

Discovery of Novel Biological Roles and Molecular Targets

A primary objective for future research is to uncover the specific biological activities of this compound. Given that other conjugated linoleic acid isomers exhibit a range of biological effects, it is plausible that this isomer also possesses unique functions. Investigations could explore its potential role in cellular signaling, inflammation, and energy metabolism.

Identifying the molecular targets of this compound is paramount to understanding its mechanism of action. Techniques such as affinity chromatography, and computational docking studies could be employed to identify proteins and receptors that specifically bind to this fatty acid. Such studies could reveal its involvement in signaling cascades or as a modulator of enzyme activity.

Advancements in Analytical Technologies for Comprehensive Lipidomic Profiling

The study of specific lipid isomers like this compound has been hampered by analytical challenges. However, recent advancements in analytical technologies are opening new avenues for its detection and quantification. High-resolution mass spectrometry coupled with advanced chromatographic techniques, such as silver ion chromatography, will be essential for separating and identifying this specific isomer from a complex mixture of other fatty acids.

The development of targeted lipidomics methods will enable precise and sensitive quantification of this compound in various biological samples. This will be critical for correlating its abundance with specific physiological or pathological states. The table below illustrates potential analytical approaches that could be adapted for the comprehensive profiling of this and other conjugated fatty acids.

| Analytical Technology | Principle | Application for this compound Analysis | Potential Insights |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Quantification and structural elucidation of fatty acid methyl esters. | Determination of abundance and identification of structural isomers. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of non-volatile compounds followed by mass-based detection. | High-throughput profiling of free fatty acids and complex lipids. | Comprehensive lipidomic analysis to understand metabolic context. |

| Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC) | Separation based on the interaction of double bonds with silver ions. | Isomer-specific separation of conjugated linoleic acids. | Isolation and purification of this compound for further study. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Definitive structural elucidation and stereochemical analysis. | Unambiguous confirmation of the 5,7-diene structure. |

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Biology

A systems-level understanding of the role of this compound will require the integration of data from multiple "omics" platforms. By combining lipidomics data with genomics, transcriptomics, and proteomics, researchers can build a comprehensive picture of the regulatory networks and biological pathways influenced by this fatty acid.

For instance, correlating the levels of this compound with gene expression profiles could identify metabolic pathways that are transcriptionally regulated in response to its presence. Similarly, proteomic analyses could reveal changes in protein expression or post-translational modifications that are dependent on this fatty acid. The following table outlines a potential multi-omics integration strategy.

| Omics Platform | Data Generated | Potential Correlations with this compound |

| Genomics | Genetic variations (e.g., SNPs) | Association of specific gene variants with altered levels of the fatty acid. |

| Transcriptomics | Gene expression levels (mRNA) | Identification of genes and pathways regulated by the fatty acid. |

| Proteomics | Protein abundance and modifications | Discovery of protein targets and downstream signaling events. |

| Metabolomics | Profile of small molecule metabolites | Understanding the broader metabolic impact of the fatty acid. |

By pursuing these future research directions, the scientific community can begin to unravel the mysteries of this compound, potentially uncovering a new player in the complex world of lipid biology.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for the structural elucidation of octadeca-5,7-dienoic acid?

- Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (1D and 2D techniques, such as COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS). For example, 2D NMR can resolve double-bond positions (e.g., δH and δC correlations for carbons 5 and 7), while HR-MS provides exact mass data to confirm molecular formula . Pure samples should be analyzed in deuterated solvents (e.g., CDCl₃) to avoid interference.

Q. How can researchers synthesize this compound in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Wittig olefination or cross-metathesis, to introduce conjugated double bonds at positions 5 and 6. Precursor fatty acids (e.g., stearic acid) may undergo selective dehydrogenation using catalysts like palladium on carbon (Pd/C). Purity must be verified via thin-layer chromatography (TLC) or HPLC, with characterization data (NMR, IR) included in supplementary materials .

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for quantification. Derivatization (e.g., methyl ester formation) enhances volatility for GC-MS. Internal standards (e.g., deuterated analogs) should be used to correct for matrix effects. Calibration curves must span physiologically relevant concentrations (e.g., 0.1–100 µM) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent carriers). Standardize protocols by adhering to guidelines like OECD 423 for toxicity assays or CLSI M07 for antimicrobial testing. Meta-analyses should account for variables such as purity (>95%), stereochemical integrity, and solvent effects (e.g., DMSO vs. ethanol) .

Q. What computational approaches are suitable for predicting the physicochemical properties of this compound?

- Methodological Answer : Density functional theory (DFT) calculations can predict logP (lipophilicity), pKa, and membrane permeability. Software like Gaussian or Schrödinger Suite enables optimization of molecular geometry and electronic properties. Molecular dynamics (MD) simulations further explore lipid bilayer interactions, critical for drug delivery studies .

Q. How can researchers design experiments to investigate the metabolic pathways of this compound?

- Methodological Answer : Use isotopic labeling (e.g., ¹³C or ²H) to trace metabolic intermediates in cell cultures or model organisms. Combine this with untargeted metabolomics (LC-HRMS) to identify degradation products. Enzymatic assays (e.g., β-oxidation kinetics) should employ purified mitochondrial extracts and cofactors (NAD+, CoA) .

Data Interpretation and Reproducibility

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer : Non-linear regression models (e.g., four-parameter logistic curves) are standard for IC₅₀/EC₅₀ calculations. Software like GraphPad Prism or R packages (drc) can fit data. Ensure replicates (n ≥ 3) and report confidence intervals. For transcriptomic or proteomic data, apply false discovery rate (FDR) corrections .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality control (QC) checks via NMR spectroscopy (e.g., integration of diagnostic peaks) and chromatographic retention times. Use orthogonal methods like differential scanning calorimetry (DSC) to confirm crystallinity. Document batch-specific impurities in supplementary files .

Tables for Key Methodological Comparisons

Guidelines for Reporting

- Structural Data : Include ¹H/¹³C NMR assignments (δ in ppm, multiplicity) and HR-MS spectra in supplementary materials .

- Bioactivity Studies : Follow ARRIVE guidelines for in vivo experiments or MIAME standards for omics data .

- Computational Models : Provide input files and validation metrics (e.g., RMSD for MD simulations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.